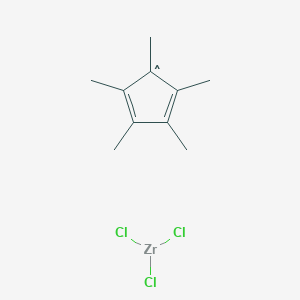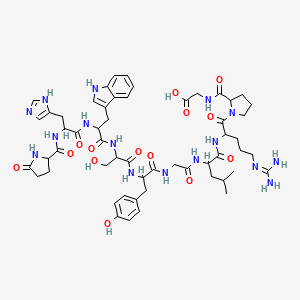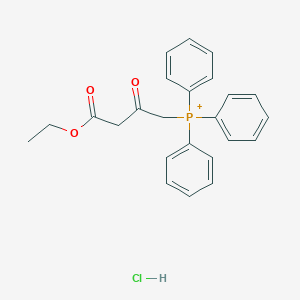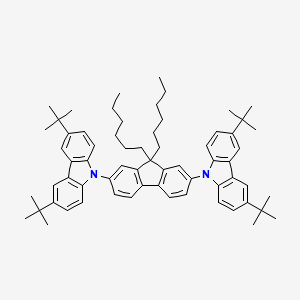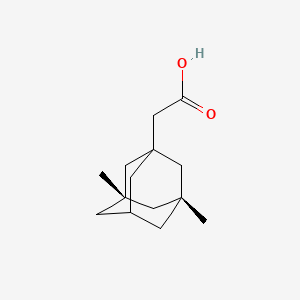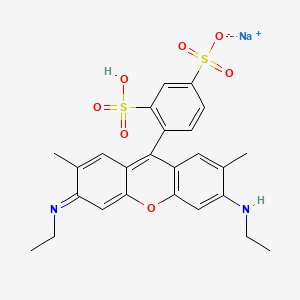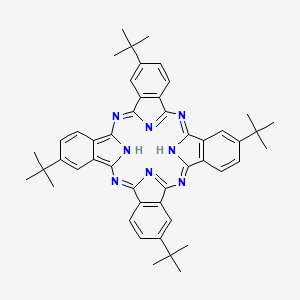
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of cyano, dichloro, and tetrafluoro groups attached to a propan-2-yl acrylate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-cyano-1,3-dichlorotetrafluoropropane with acrylate derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.
Addition Reactions: The acrylate group can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The acrylate group can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Addition Reactions: Reagents such as hydrogen halides, water, and alcohols can be used. The reactions often require catalysts and are conducted under controlled temperatures.
Polymerization: Initiators such as peroxides or azo compounds are used to initiate the polymerization process, which is carried out under controlled temperature and pressure conditions.
Major Products Formed
Substitution Reactions: New derivatives with substituted groups replacing the chlorine atoms.
Addition Reactions: Adducts formed by the addition of electrophiles or nucleophiles to the acrylate group.
Polymerization: Polymers with varying chain lengths and properties, depending on the reaction conditions and initiators used.
科学的研究の応用
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with unique properties, such as high thermal stability and chemical resistance.
作用機序
The mechanism of action of 2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate involves its reactivity with various molecular targets. The cyano, dichloro, and tetrafluoro groups contribute to its electrophilic and nucleophilic properties, allowing it to participate in a wide range of chemical reactions. The acrylate group can undergo polymerization, leading to the formation of polymers with specific properties. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
2-Cyano-1,3-difluorotetrachloropropan-2-yl acrylate: Similar structure but with different halogen substitutions.
2-Cyano-1,3-dichlorodifluoropropan-2-yl acrylate: Similar structure with fewer fluorine atoms.
Uniqueness
2-Cyano-1,3-dichlorotetrafluoropropan-2-yl acrylate is unique due to its specific combination of cyano, dichloro, and tetrafluoro groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C7H3Cl2F4NO2 |
|---|---|
分子量 |
280.00 g/mol |
IUPAC名 |
(1,3-dichloro-2-cyano-1,1,3,3-tetrafluoropropan-2-yl) prop-2-enoate |
InChI |
InChI=1S/C7H3Cl2F4NO2/c1-2-4(15)16-5(3-14,6(8,10)11)7(9,12)13/h2H,1H2 |
InChIキー |
WWNBPRHWFDJIPK-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)OC(C#N)(C(F)(F)Cl)C(F)(F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


